molecular formula C17H15FN4O2 B11390679 N-(4-fluorobenzyl)-5-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

N-(4-fluorobenzyl)-5-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11390679
M. Wt: 326.32 g/mol
InChI Key: YEEPERQPGDTISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-FLUOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxymethyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluorobenzyl chloride with sodium azide to form 4-fluorobenzyl azide. This intermediate is then subjected to a cycloaddition reaction with phenylacetylene to form the triazole ring. The resulting compound is further reacted with formaldehyde and ammonia to introduce the hydroxymethyl group and form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a dihydrotriazole derivative.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the hydroxymethyl group may facilitate its solubility and cellular uptake. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

N-[(4-FLUOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-[(4-CHLOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Similar structure but with a chlorine atom instead of fluorine.

    N-[(4-METHOXYPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Contains a methoxy group instead of fluorine.

    N-[(4-BROMOPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Contains a bromine atom instead of fluorine.

The uniqueness of N-[(4-FLUOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C17H15FN4O2

Molecular Weight

326.32 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-2-phenyltriazole-4-carboxamide

InChI

InChI=1S/C17H15FN4O2/c18-13-8-6-12(7-9-13)10-19-17(24)16-15(11-23)20-22(21-16)14-4-2-1-3-5-14/h1-9,23H,10-11H2,(H,19,24)

InChI Key

YEEPERQPGDTISG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=C(C=C3)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.